(1s,3s)-3-Amino-1-(piperidin-4-yl)cyclobutan-1-ol
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Overview
Description
(1s,3s)-3-Amino-1-(piperidin-4-yl)cyclobutan-1-ol is a chemical compound with a unique structure that includes a cyclobutane ring, an amino group, and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-Amino-1-(piperidin-4-yl)cyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the cyclobutane ring, followed by the introduction of the amino and piperidine groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-Amino-1-(piperidin-4-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(1s,3s)-3-Amino-1-(piperidin-4-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1s,3s)-3-Amino-1-(piperidin-4-yl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1s,3s)-3-Amino-1-(piperidin-4-yl)cyclobutan-1-ol: shares structural similarities with other cyclobutane derivatives and piperidine-containing compounds.
Cyclobutane derivatives: These include compounds with different substituents on the cyclobutane ring, which may exhibit different chemical and biological properties.
Piperidine-containing compounds: These include various piperidine derivatives with different functional groups, which may have different pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclobutane ring, an amino group, and a piperidine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-amino-1-piperidin-4-ylcyclobutan-1-ol |
InChI |
InChI=1S/C9H18N2O/c10-8-5-9(12,6-8)7-1-3-11-4-2-7/h7-8,11-12H,1-6,10H2 |
InChI Key |
DADUMFYKNYWBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2(CC(C2)N)O |
Origin of Product |
United States |
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